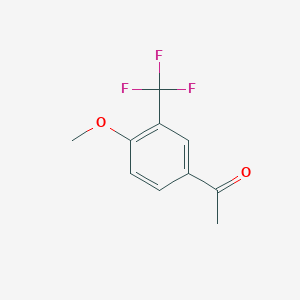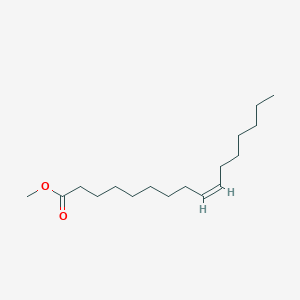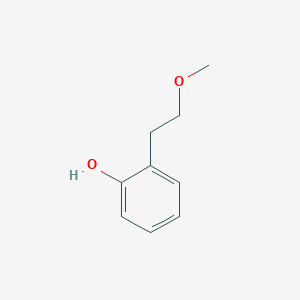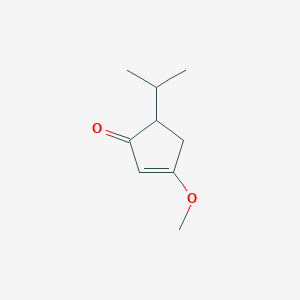
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one, also known as Moxifloxacin, is a synthetic antibiotic drug that is used to treat various bacterial infections. It belongs to the fluoroquinolone class of antibiotics and is effective against a wide range of gram-positive and gram-negative bacteria.
Mécanisme D'action
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. By inhibiting these enzymes, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one prevents the bacteria from replicating and causes them to die.
Effets Biochimiques Et Physiologiques
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can cause side effects, including nausea, diarrhea, and headache. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been associated with an increased risk of tendonitis and tendon rupture, particularly in older patients and those who are taking corticosteroids.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a useful tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Its broad-spectrum activity and effectiveness against resistant bacteria make it a valuable addition to the researcher's toolkit. However, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is not without limitations. Its use can lead to the development of antibiotic resistance, and it may not be effective against all types of bacteria.
Orientations Futures
There are several areas of research that could benefit from further study of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one. These include:
1. Development of new antibiotics: 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. Further research could help to identify new compounds that are even more effective.
2. Mechanisms of antibiotic resistance: Studying the mechanisms of antibiotic resistance can help researchers to develop new strategies for combating bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be a useful tool in these studies.
3. Combination therapies: Combining different antibiotics can be an effective way to treat bacterial infections. Further research could explore the use of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one in combination with other antibiotics to improve treatment outcomes.
4. Drug delivery: Developing new methods for delivering antibiotics to infected tissues could improve treatment outcomes and reduce the risk of side effects. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be used as a model compound for developing new drug delivery systems.
Conclusion:
In conclusion, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a synthetic antibiotic drug that has been extensively studied for its antibacterial properties. It is effective against a wide range of bacteria and has been used to treat various bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. While 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has limitations, it is a valuable tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Future research could help to identify new compounds, develop new treatment strategies, and improve drug delivery methods.
Méthodes De Synthèse
The synthesis of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting product is then treated with methoxyamine hydrochloride in the presence of a base to form the oxime derivative. The oxime is then reduced using sodium borohydride to yield 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one.
Applications De Recherche Scientifique
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. It has been used to treat various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been studied for its potential use in the treatment of tuberculosis.
Propriétés
Numéro CAS |
146694-10-2 |
|---|---|
Nom du produit |
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-methoxy-5-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-4-7(11-3)5-9(8)10/h5-6,8H,4H2,1-3H3 |
Clé InChI |
ZXNHJQOFXVIYCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=CC1=O)OC |
SMILES canonique |
CC(C)C1CC(=CC1=O)OC |
Synonymes |
2-Cyclopenten-1-one,3-methoxy-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




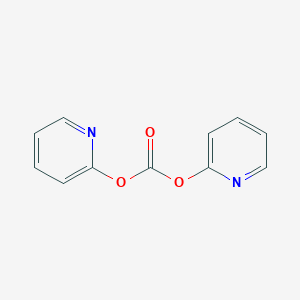
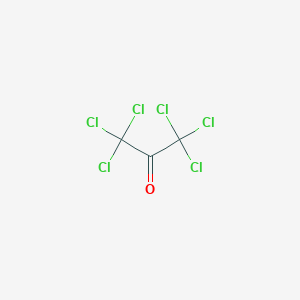
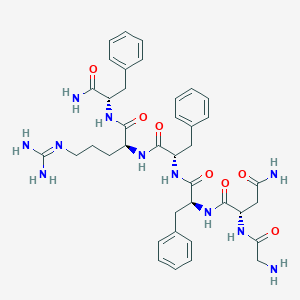
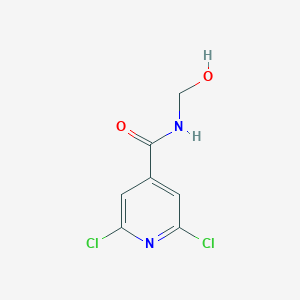
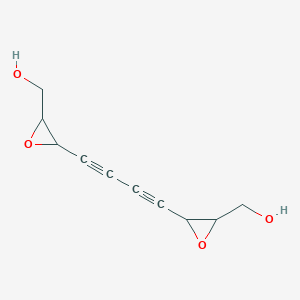
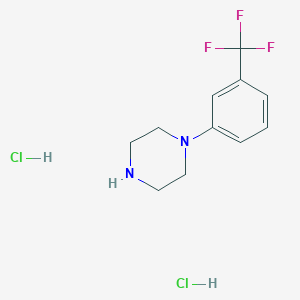
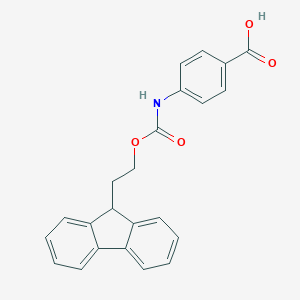
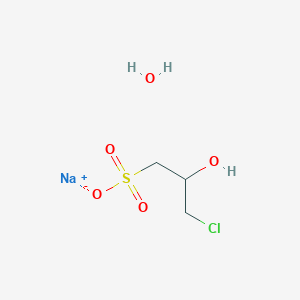
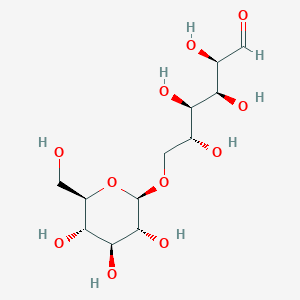
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
